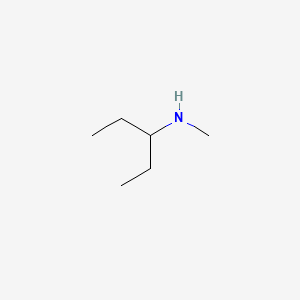

N-Methyl-3-pentanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(5-2)7-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFVNFLXNMUQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314609 | |

| Record name | N-Methyl-3-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52317-98-3 | |

| Record name | N-Methyl-3-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52317-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-3-pentanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Methyl-3-pentanamine (CAS No. 52317-98-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and, where available, experimental context. Due to a notable scarcity of published experimental data for this specific compound, this guide also incorporates theoretical predictions and general characteristics of secondary aliphatic amines to provide a well-rounded profile.

Chemical Identity and Physical Properties

This compound, with the IUPAC name N-methylpentan-3-amine, is a secondary aliphatic amine.[1] Its fundamental identifiers and physical properties are summarized below. It is important to note that while some physical properties are available from chemical suppliers, they are often estimates and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | N-methylpentan-3-amine | |

| Synonyms | (1-ethylpropyl)methylamine, N-Methylpentan-3-amine | |

| CAS Number | 52317-98-3 | |

| Molecular Formula | C₆H₁₅N | |

| Molecular Weight | 101.19 g/mol | |

| Appearance | Yellow liquid | |

| Boiling Point | 104 °C | [2] |

| Density | 0.740 g/mL | [2] |

| Melting Point | -87.87 °C (estimate) | [2] |

| Refractive Index | 1.4000 | [2] |

| pKa | 10.94 ± 0.20 (Predicted) | [2] |

| XLogP3 | 1.7 | [1] |

Chemical Reactivity and Stability

As a secondary amine, this compound is expected to exhibit reactivity characteristic of this functional group.

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium (B1175870) salts.[3]

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various organic reactions, such as alkylation and acylation.

Stability and Storage: Aliphatic amines are typically stable under normal conditions.[3] For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition and incompatible materials.[4]

Incompatibilities: this compound is expected to be incompatible with strong oxidizing agents, acids, and acid chlorides.[5]

Hazardous Decomposition Products: Combustion of this compound is expected to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the N-H proton, the N-methyl protons, and the protons of the pentyl group. The N-H proton signal is typically a broad singlet.[6][7] The N-methyl protons would appear as a singlet or a doublet depending on the solvent and concentration. The protons on the carbon adjacent to the nitrogen (α-protons) would be deshielded and appear at a lower field compared to other alkyl protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons bonded to the nitrogen atom would be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is characterized by a single, weak to medium N-H stretching absorption band in the region of 3350-3310 cm⁻¹.[8][9] Other expected absorptions include C-H stretching bands around 2850-2960 cm⁻¹, C-H bending vibrations, and a C-N stretching band in the 1250–1020 cm⁻¹ region for aliphatic amines.[9]

Mass Spectrometry (MS)

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][10] Therefore, the molecular ion peak ([M]⁺) for this compound (C₆H₁₅N) is expected at an m/z of 101. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[11][12][13] For this compound, this would lead to the formation of stable iminium cations.

Safety and Handling

Specific GHS classification for this compound is not uniformly available. However, based on the general hazards of similar aliphatic amines, it should be handled as a flammable and corrosive liquid.

General Hazards:

-

Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[4]

-

Corrosivity: Likely to be corrosive and can cause severe skin burns and eye damage.[4]

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry place.

Experimental Protocols and Synthesis

Caption: General workflow for synthesis and analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the known molecular structure of this compound.

Caption: Spectroscopic identification workflow.

References

- 1. This compound | C6H15N | CID 15741634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , ≥97% , 52317-98-3 - CookeChem [cookechem.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. fiveable.me [fiveable.me]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on N-Methyl-3-pentanamine (CAS Number: 52317-98-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on N-Methyl-3-pentanamine. A comprehensive literature search has revealed a significant lack of in-depth technical data, including pharmacological profiles, detailed experimental protocols, and biological pathway information. The content provided should be used for informational purposes only and is not a substitute for rigorous experimental validation.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information has been compiled from various chemical databases and supplier information.[1]

| Property | Value | Source |

| CAS Number | 52317-98-3 | [1][4] |

| Molecular Formula | C6H15N | [1][5] |

| Molecular Weight | 101.19 g/mol | [1] |

| IUPAC Name | N-methylpentan-3-amine | [1] |

| Synonyms | (1-ethylpropyl)methylamine, N-Methylpentan-3-amine, 3-Pentanamine, N-methyl- | [1][5] |

| Appearance | Yellow liquid | [5] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not available in the scientific literature. However, general methods for the synthesis of secondary amines are well-established and can be adapted. One common approach is the alkylation of a primary amine. In a hypothetical synthesis of this compound, 3-aminopentane (B48096) could be reacted with a methylating agent.

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for the preparation of a secondary amine via N-alkylation.

Analytical Methodology

Specific analytical methods for the quantification and characterization of this compound have not been published. However, based on its chemical structure as a volatile aliphatic amine, several analytical techniques could be employed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of volatile amines. High-performance liquid chromatography (HPLC) could also be used, likely requiring a derivatization step to introduce a chromophore for UV detection, as aliphatic amines lack strong UV absorbance.[6][7]

Below is a conceptual workflow for the analysis of a volatile amine like this compound using GC-MS.

Caption: A generalized workflow for the analysis of a volatile amine using Gas Chromatography-Mass Spectrometry.

Pharmacology and Mechanism of Action

There is no publicly available scientific literature detailing the pharmacological properties or the mechanism of action of this compound. The biological effects of this compound have not been reported in peer-reviewed journals. For many simple aliphatic amines, their biological activity is related to their basicity and ability to interact with various biological targets as nucleophiles.[2] Some aliphatic amines have been investigated for their potential as pro-drug moieties to improve the cell permeability of anionic drugs.[3] However, without specific studies on this compound, any discussion of its pharmacology would be purely speculative.

Due to the absence of data on its biological targets and interactions, no signaling pathway diagrams can be provided.

Safety and Toxicology

Safety data for this compound is limited. As with other volatile aliphatic amines, it should be handled with appropriate personal protective equipment in a well-ventilated area. Direct contact with skin and eyes should be avoided, and inhalation of vapors should be minimized. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Conclusion and Future Directions

This compound is a simple secondary aliphatic amine for which there is a notable absence of in-depth scientific research. While its basic physicochemical properties are known, there is a clear gap in the understanding of its synthesis, analytical characterization, pharmacology, and toxicology.

For researchers, scientists, and drug development professionals interested in this compound, the following areas represent opportunities for future investigation:

-

Development and validation of a robust synthetic route.

-

Establishment of validated analytical methods for its quantification in various matrices.

-

Screening for biological activity across a range of therapeutic targets.

-

In-depth pharmacological and toxicological profiling.

Such studies would be essential to determine if this compound holds any potential for future applications in drug discovery and development.

References

- 1. This compound | C6H15N | CID 15741634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.52317-98-3 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 5. CAS 52317-98-3|this compound|Rlavie [rlavie.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A-Level Technical Guide on N-Methylpentan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-methylpentan-3-amine, a secondary aliphatic amine. It details the compound's chemical and physical properties, nomenclature, and identification codes. This guide also outlines a general synthetic protocol and discusses its potential, though not widely documented, relevance in specialized areas of chemical synthesis. The information is curated to be a foundational resource for professionals in chemistry and pharmaceutical development.

Chemical Identity and Nomenclature

N-Methylpentan-3-amine is a chemical compound with a straightforward structure, consisting of a pentane (B18724) chain with a methylamino group attached to the third carbon.

-

IUPAC Name: N-methylpentan-3-amine[1]

-

Molecular Formula: C₆H₁₅N[1]

-

Synonyms: (1-ethylpropyl)methylamine, N-Methyl-3-pentanamine, methyl(pentan-3-yl)amine[1][3]

Physicochemical Properties

The following table summarizes the key computed and, where available, experimental properties of N-methylpentan-3-amine. These properties are crucial for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 101.19 g/mol | [1] |

| Appearance | Yellow liquid (reported) | [3] |

| Boiling Point (estimate) | 119.64°C | [4] |

| Melting Point (estimate) | -40.7°C | [4] |

| Density (estimate) | 0.759 g/cm³ | [4] |

| XLogP3 | 1.7 | [1] |

| pKa (Predicted) | 10.80 ± 0.25 | [4] |

| Refractive Index (estimate) | 1.4100 | [4] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for N-methylpentan-3-amine are not abundantly available in prominent literature, a general approach can be derived from standard organic chemistry principles, such as reductive amination or nucleophilic substitution. A plausible synthetic route is the reductive amination of pentan-3-one with methylamine (B109427).

Experimental Protocol: Reductive Amination of Pentan-3-one

This protocol is a generalized procedure and may require optimization for yield and purity.

-

Reaction Setup: To a solution of pentan-3-one (1.0 eq) and methylamine (1.1 eq, typically as a solution in a suitable solvent like THF or ethanol) in a round-bottom flask, add a suitable solvent such as methanol (B129727) or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise. The latter is often preferred for its milder nature and tolerance of slightly acidic conditions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.

-

Workup: Quench the reaction by the slow addition of water. If the reaction was run under acidic or neutral conditions, basify the mixture with an aqueous solution of sodium hydroxide (B78521) (e.g., 1M NaOH) to a pH > 10.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield N-methylpentan-3-amine.

Logical Relationships and Workflow Diagrams

To visualize the synthetic process, the following diagram outlines the logical flow of the reductive amination protocol.

Caption: Synthetic workflow for N-methylpentan-3-amine via reductive amination.

Applications and Relevance in Drug Development

Currently, there is limited specific information available in the public domain regarding the direct application of N-methylpentan-3-amine in drug development or as a significant pharmacophore. Its structural relatives, however, such as other simple aliphatic amines, are sometimes used as building blocks or scaffolds in the synthesis of more complex molecules with biological activity. For instance, certain stimulant and psychoactive drugs possess an amine backbone. It is important to note that some related compounds, like 4-methylpentan-2-amine, are listed as prohibited substances by the World Anti-Doping Agency (WADA)[5]. This highlights the potential for simple amines to have physiological effects, though no such activity has been documented for N-methylpentan-3-amine itself.

The primary utility of N-methylpentan-3-amine for researchers is likely as a synthetic intermediate or as a model compound for studying the properties and reactions of secondary amines.

Conclusion

N-methylpentan-3-amine is a simple secondary amine with well-defined, albeit largely computed, physicochemical properties. While not a compound of major documented interest in drug development, its synthesis is straightforward through established methods like reductive amination. This guide provides the foundational technical information necessary for its synthesis and handling in a research setting. Further investigation would be required to uncover any novel applications or biological activities.

References

- 1. This compound | C6H15N | CID 15741634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 52317-98-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 52317-98-3|this compound|Rlavie [rlavie.com]

- 4. 3-Methylpentan-3-amine|lookchem [lookchem.com]

- 5. The Prohibited List | World Anti Doping Agency [wada-ama.org]

Synthesis of N-Methyl-3-pentanamine from 3-pentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-3-pentanamine from 3-pentanone (B124093), a classic example of reductive amination. This transformation is a fundamental process in organic chemistry and finds widespread application in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the core chemical principles, detailed experimental protocols, and comparative data on various synthetic methodologies.

Introduction

This compound is a secondary amine with applications as a building block in organic synthesis. Its synthesis from the readily available starting materials, 3-pentanone and methylamine (B109427), is an illustrative example of C-N bond formation via reductive amination. This process involves the initial formation of an imine or enamine intermediate from the carbonyl compound and the amine, followed by in-situ reduction to the desired amine. The efficiency and selectivity of this reaction are highly dependent on the choice of reducing agent and reaction conditions.

Core Synthesis Pathway: Reductive Amination

The primary route for the synthesis of this compound from 3-pentanone is reductive amination. This reaction proceeds in two main steps:

-

Imine Formation: 3-pentanone reacts with methylamine in a condensation reaction to form an unstable N-methyl-3-iminopentane intermediate. This reaction is typically reversible and is often favored by the removal of water.

-

Reduction: The imine intermediate is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, which dictates the specific experimental setup and conditions.

dot

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods can be employed for the reductive amination of 3-pentanone. The choice of method often depends on factors such as scale, available equipment, and desired purity. Below are detailed protocols for three common approaches.

Method 1: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for reductive aminations as it is stable under the weakly acidic conditions required for imine formation.

Experimental Workflow:

dot

An In-depth Technical Guide on N-Methyl-3-pentanamine as a Secondary Alkylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-pentanamine, a secondary alkylamine, represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a nitrogen atom bonded to a methyl group and a pentan-3-yl group, imparts specific physicochemical properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and an analysis of its spectroscopic characteristics. Furthermore, this document explores the significance of the secondary amine functionality in drug design, illustrated through a representative signaling pathway, and outlines a logical workflow for its synthesis and characterization.

Chemical Properties and Data

This compound, also known as N-methylpentan-3-amine, is a secondary amine with the chemical formula C6H15N.[1] Its structure confers a combination of moderate lipophilicity and basicity, properties that are often sought in the development of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| IUPAC Name | N-methylpentan-3-amine | [1] |

| CAS Number | 52317-98-3 | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 101.120449483 Da | [1] |

| Topological Polar Surface Area | 12.0 Ų | [1] |

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 3-pentanone (B124093) with methylamine (B109427).[2][3][4] This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.[2][5]

Experimental Protocol

Materials:

-

3-Pentanone (1.0 eq)

-

Methylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Apparatus for column chromatography (e.g., silica (B1680970) gel)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-pentanone and the chosen solvent (DCM or DCE).

-

Add the methylamine solution to the flask, followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~2.4 ppm (s, 3H): This singlet corresponds to the protons of the N-methyl group (N-CH₃).

-

δ ~2.3-2.5 ppm (m, 1H): This multiplet is attributed to the methine proton at the 3-position of the pentyl chain (CH-N).

-

δ ~1.3-1.5 ppm (m, 4H): This multiplet arises from the two methylene (B1212753) groups of the ethyl chains (-CH₂-CH₃).

-

δ ~0.9 ppm (t, 6H): This triplet corresponds to the protons of the two terminal methyl groups of the ethyl chains (-CH₂-CH₃).

-

δ ~1.0-1.5 ppm (br s, 1H): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~55-60 ppm: Carbon of the methine group attached to the nitrogen (C3).

-

δ ~30-35 ppm: Carbon of the N-methyl group (N-CH₃).

-

δ ~25-30 ppm: Carbons of the two methylene groups of the ethyl chains (C2 and C4).

-

δ ~10-15 ppm: Carbons of the two terminal methyl groups of the ethyl chains (C1 and C5).

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

-

3300-3500 cm⁻¹ (weak to medium, sharp): N-H stretching vibration, characteristic of a secondary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

1450-1470 cm⁻¹ (medium): C-H bending vibrations.

-

1000-1250 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 101. The major fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of characteristic fragment ions.

-

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z = 72.

-

Loss of a methyl radical (•CH₃): This is a less favorable α-cleavage but could result in a fragment at m/z = 86.

-

Further fragmentation of these primary ions would also be observed.

Role in Drug Development and Signaling Pathways

Secondary amines are a common structural motif in a vast number of pharmaceuticals. The nitrogen atom can act as a hydrogen bond donor and acceptor, and at physiological pH, it is often protonated, allowing for ionic interactions with biological targets such as receptors and enzymes.[6][7]

Representative Signaling Pathway: G-Protein Coupled Receptor (GPCR) Antagonism

Many drugs containing a secondary amine moiety act as antagonists at G-protein coupled receptors (GPCRs). The protonated amine can form a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in the transmembrane domain of the receptor, contributing significantly to the binding affinity and blocking the binding of the endogenous ligand.

Caption: Antagonism of a GPCR signaling pathway by a secondary amine.

Experimental and Logical Workflows

A systematic approach is crucial for the synthesis and characterization of this compound for research and development purposes.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound serves as a representative example of a secondary alkylamine with significant potential in the field of drug discovery. Its synthesis is readily achievable through established methods like reductive amination, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The inherent properties of the secondary amine functional group make it a key pharmacophoric element for interacting with a wide range of biological targets. A thorough understanding of its synthesis, properties, and potential biological roles is essential for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

- 1. This compound | C6H15N | CID 15741634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Answered: Mechanism acid catalysed reaction of 3-pentanone with methylamine and dimethylamine | bartleby [bartleby.com]

- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

N-Methyl-3-pentanamine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-pentanamine, a secondary amine with the chemical formula C₆H₁₅N, serves as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural features, combining a linear carbon chain with a secondary amine, make it an attractive intermediate for the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and data.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The following table summarizes its key physicochemical data.

| Property | Value |

| IUPAC Name | N-methylpentan-3-amine |

| CAS Number | 52317-98-3 |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| Appearance | Reported as a yellow liquid |

| Boiling Point | Data not readily available in cited literature |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is through the reductive amination of 3-pentanone (B124093) with methylamine (B109427). This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Caption: Reductive amination of 3-pentanone.

Experimental Protocol: Reductive Amination of 3-Pentanone

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general procedure for the reductive amination of ketones can be adapted. The following is a representative protocol based on established methods.

Materials:

-

3-Pentanone

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

To a stirred solution of 3-pentanone (1.0 equivalent) in anhydrous DCM or DCE, add methylamine solution (1.2-1.5 equivalents).

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Pentanone | 1.0 | 86.13 | (user defined) |

| Methylamine (40% in H₂O) | 1.5 | 31.06 | (calculated) |

| NaBH(OAc)₃ | 1.5 | 211.94 | (calculated) |

| Product | 101.19 | (Theoretical Yield) |

Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its secondary amine functionality. It can readily participate in a variety of chemical transformations to introduce the N-methyl-3-pentyl moiety into larger molecules.

N-Alkylation and N-Arylation Reactions

The secondary amine of this compound can be further functionalized through N-alkylation or N-arylation reactions. These reactions are fundamental in the synthesis of tertiary amines, which are prevalent scaffolds in many biologically active compounds.

Caption: N-Alkylation/Arylation of this compound.

Amide Bond Formation

This compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Amide bonds are crucial linkages in peptides, proteins, and a wide array of synthetic polymers and pharmaceuticals.

Mannich-type Reactions

As a secondary amine, this compound can be employed in Mannich-type reactions, reacting with a non-enolizable aldehyde and a compound containing an active hydrogen to form a Mannich base. This three-component reaction is a powerful tool for carbon-carbon bond formation.

Potential in Drug Development

While specific examples of this compound as a direct intermediate in the synthesis of marketed drugs were not prominently found in the surveyed literature, its structural motif is relevant to the design of novel therapeutic agents. The lipophilic pentyl group combined with the basic nitrogen center can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its membrane permeability, protein binding, and receptor interactions.

Conclusion

This compound is a readily accessible secondary amine with significant potential as a building block in organic synthesis. Its synthesis via reductive amination is a robust and scalable method. The reactivity of its secondary amine allows for its incorporation into a diverse range of molecular frameworks through N-alkylation, N-arylation, and amide bond formation. For researchers and professionals in drug development and materials science, this compound represents a valuable tool for the construction of novel and functional molecules. Further exploration of its synthetic utility is warranted to fully unlock its potential in the creation of next-generation chemical entities.

Spectroscopic Profile of N-Methyl-3-pentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-3-pentanamine. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide incorporates predicted spectroscopic data alongside established principles of amine spectroscopy. The information herein is intended to support research and development activities by providing foundational data and methodologies for the analytical characterization of this compound and related molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | m | 1H | CH-N |

| ~2.3 | s | 3H | N-CH₃ |

| ~1.3 - 1.5 | m | 4H | CH₂-CH-N |

| ~0.9 | t | 6H | CH₃-CH₂ |

| ~1.1 | br s | 1H | N-H |

Note: Predicted data is based on computational models and may differ from experimental values. The N-H proton signal is often broad and its chemical shift can be highly variable depending on solvent and concentration.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~60 - 65 | CH-N |

| ~35 - 40 | N-CH₃ |

| ~25 - 30 | CH₂-CH-N |

| ~10 - 15 | CH₃-CH₂ |

Note: Predicted data is based on computational models and may differ from experimental values.

Expected Infrared (IR) Spectroscopy Data

As a secondary amine, this compound is expected to exhibit the following characteristic infrared absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300 - 3500 | Weak-Medium | N-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1470 - 1450 | Medium | C-H Bend (Aliphatic) |

| 1250 - 1020 | Medium | C-N Stretch |

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 101, corresponding to its molecular weight.[2] A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary α-cleavage fragments are anticipated:

| m/z | Fragment |

| 86 | [M - CH₃]⁺ |

| 72 | [M - C₂H₅]⁺ |

The base peak is likely to be one of these α-cleavage fragments.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid secondary amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Adjust the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay may be necessary for accurate integration if quantitative analysis is desired.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the internal standard.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Ensure the instrument is properly aligned and has a clear beam path.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that may preserve the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Structural Isomers of N-Methylated Pentanamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of N-methylated pentanamines. It includes a systematic identification of all isomers, detailed physicochemical properties, experimental protocols for their synthesis, and a discussion of their relevance in the context of drug discovery.

Identification of Structural Isomers

The molecular formula for pentanamine is C₅H₁₃N. There are 17 structural isomers of pentanamine, which can be classified into primary, secondary, and tertiary amines. N-methylation of the primary and secondary amine isomers yields a diverse array of N-methylated pentanamines.

Primary Pentanamine Isomers (8 Isomers)

N-methylation of these eight primary amines results in the formation of secondary amines.

Secondary Pentanamine Isomers (6 Isomers)

N-methylation of these six secondary amines results in the formation of tertiary amines.

Tertiary Pentanamine Isomers (3 Isomers)

These isomers are already tertiary amines and do not undergo N-methylation to form other amines but can form quaternary ammonium (B1175870) salts.

The focus of this guide is on the N-methylated derivatives of the primary and secondary pentanamine isomers, resulting in a total of 14 unique N-methylated pentanamine structures.

Physicochemical Properties of N-Methylated Pentanamine Isomers

The following tables summarize the available quantitative data for the 14 structural isomers of N-methylated pentanamines. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of N-Methylated Secondary Pentanamines

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | pKa (Predicted) |

| N-Methylpentan-1-amine | 25419-06-1 | C₆H₁₅N | 101.19 | 116-118[1] | - | 0.738[1] | - |

| N-Methylpentan-2-amine | 22431-10-3 | C₆H₁₅N | 101.19 | 139-141[2] | -30[2] | ~0.76[2] | - |

| N-Methylpentan-3-amine | 52317-98-3 | C₆H₁₅N | 101.19 | - | - | - | - |

| N-Methyl-2-methylbutan-1-amine | 625-43-4 | C₆H₁₅N | 101.19 | 78 | - | 0.73 | - |

| N-Methyl-3-methylbutan-1-amine | 107-85-7 | C₆H₁₅N | 101.19 | 95-97 | -60 | 0.751 | 10.6 |

| N-Methyl-2-methylbutan-2-amine | - | C₆H₁₅N | 101.19 | - | - | - | - |

| N-Methyl-2,2-dimethylpropan-1-amine | - | C₆H₁₅N | 101.19 | - | - | - | - |

| N-Methyl-3-methylbutan-2-amine | - | C₆H₁₅N | 101.19 | - | - | - | - |

Table 2: Physicochemical Properties of N-Methylated Tertiary Pentanamines

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | pKa (Predicted) |

| N,N-Dimethylbutan-1-amine | 927-62-8 | C₆H₁₅N | 101.19 | 93.3-95[3] | -60[3] | 0.721-0.75[3][4] | 9.83±0.28[3] |

| N,N-Dimethylbutan-2-amine | 921-04-0 | C₆H₁₅N | 101.19 | 80[5] | - | 0.748[5] | - |

| N-Ethyl-N-methylpropan-1-amine | 4458-32-6 | C₆H₁₅N | 101.19 | - | - | - | - |

| N-Ethyl-N-methylpropan-2-amine | 39198-07-7 | C₆H₁₅N | 101.19 | - | - | - | - |

| N,N-Dimethylisobutylamine | 7239-24-9 | C₆H₁₅N | 101.19 | 81.8[6] | -102.35[6] | 0.748[6] | 9.67±0.28[6] |

| N,N-Dimethyl-tert-butylamine | 918-02-5 | C₆H₁₅N | 101.19 | 89-89.9[7][8] | -90[8] | 0.735-0.739[8][9] | 9.99±0.50[7][8] |

Experimental Protocols for Synthesis

The synthesis of N-methylated pentanamines can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

Reductive Amination of Aldehydes and Ketones

This is a versatile method for the synthesis of primary, secondary, and tertiary amines. For N-methylation, the carbonyl compound is reacted with methylamine (B109427) or dimethylamine (B145610) in the presence of a reducing agent.

General Protocol for Reductive Amination:

-

Imine/Enamine Formation: In a round-bottom flask, dissolve the appropriate pentanal or pentanone isomer (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) (0.5-1.0 M).

-

Add methylamine (as a solution in a solvent like THF or methanol, or as the hydrochloride salt with a base) or dimethylamine (1.1-1.5 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. For less reactive carbonyls, gentle heating or extended reaction times may be necessary.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

N-Alkylation of Primary Amines (Synthesis of Secondary Amines)

This method involves the reaction of a primary pentanamine isomer with a methylating agent. A common procedure involves the formation of a Schiff base followed by methylation and hydrolysis.

Protocol for N-Methylation via Schiff Base Formation:

-

Schiff Base Formation: In a round-bottom flask, combine the primary pentanamine isomer (1.0 eq) and benzaldehyde (B42025) (1.05 eq) in a solvent like toluene (B28343) or benzene (B151609).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected.

-

Remove the solvent under reduced pressure to obtain the crude N-benzylidene pentanamine.

-

Methylation: Dissolve the crude Schiff base in a suitable solvent like anhydrous benzene or acetonitrile.

-

Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

-

Hydrolysis: After cooling, add dilute hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium intermediate.

-

Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove benzaldehyde.

-

Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide.

-

Extract the liberated secondary amine with an organic solvent.

-

Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent.

-

Purification: Purify the resulting N-methylated pentanamine by distillation.

Mandatory Visualizations

Isomer Relationship Diagram

The following diagram illustrates the relationship between the different classes of pentanamine isomers and their N-methylated derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 9. N,N-Dimethyl-tert-butylamine | 918-02-5 | FD03041 [biosynth.com]

N-Methyl-3-pentanamine: A Technical Overview of Its Properties and Synthesis

Chemical and Physical Properties

N-Methyl-3-pentanamine, with the chemical formula C₆H₁₅N, is also known by its IUPAC name, N-methylpentan-3-amine. It is a secondary amine where a methyl group and a pentan-3-yl group are attached to a nitrogen atom. The following table summarizes its key computed chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | PubChem |

| Molecular Weight | 101.19 g/mol | PubChem |

| IUPAC Name | N-methylpentan-3-amine | PubChem |

| CAS Number | 52317-98-3 | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 101.120449483 g/mol | PubChem |

| Appearance | Reported as a yellow liquid | Rlavie |

Historical Context and Discovery

The specific historical details regarding the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. General methods for the synthesis of secondary amines, such as the alkylation of primary amines and reductive amination of ketones, were developed throughout the 20th century. It is likely that this compound was first synthesized as part of broader investigations into aliphatic amines or as an intermediate in the synthesis of other compounds. However, a seminal discovery paper or a specific date of discovery could not be identified in the reviewed literature.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 3-pentanone (B124093) with methylamine. This reaction proceeds in two main steps: the formation of an intermediate imine followed by its reduction to the final amine product.

Experimental Protocol: Reductive Amination of 3-Pentanone

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

-

3-Pentanone

-

Methylamine (solution in a suitable solvent, e.g., methanol (B129727) or THF)

-

Sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone in methanol.

-

Imine Formation: To the stirred solution, add a solution of methylamine. The mixture is typically stirred at room temperature for a period of 1 to 24 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture. The temperature should be controlled, often by using an ice bath, as the reduction can be exothermic.

-

Quenching and Workup: After the reduction is complete, the reaction is quenched by the slow addition of water or dilute hydrochloric acid to destroy any excess reducing agent.

-

Extraction: The pH of the solution is adjusted with a base (e.g., sodium hydroxide) to deprotonate the amine salt and facilitate its extraction into an organic solvent. The product is then extracted with a suitable organic solvent like diethyl ether. The organic layers are combined.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is no significant information available in the public domain regarding the biological activity or interaction of this compound with specific signaling pathways. Its structural similarity to other simple aliphatic amines suggests it may have general properties associated with this class of compounds, but specific pharmacological or biological studies appear to be lacking.

Logical Relationships in Synthesis

The synthesis of this compound via reductive amination involves a clear logical progression of chemical transformations. The initial step is the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the ketone (3-pentanone). This is followed by dehydration to form an imine, which is then reduced to the final secondary amine product.

Caption: Logical relationship of reactants and intermediates in the synthesis.

Conclusion

This compound is a simple secondary aliphatic amine with well-defined chemical and physical properties. While its specific discovery and historical timeline are not prominently documented, its synthesis can be reliably achieved through established methods such as the reductive amination of 3-pentanone. Further research would be required to explore any potential biological activity or applications of this compound. This guide provides a foundational understanding for researchers and professionals interested in this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methyl-3-pentanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Methyl-3-pentanamine through the reductive amination of 3-pentanone (B124093) with methylamine (B109427). This method utilizes sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent, offering a high-yielding and straightforward procedure suitable for laboratory-scale synthesis. These application notes include a comprehensive experimental protocol, a summary of required reagents and their properties, and expected characterization data.

Introduction

This compound is a secondary amine that can serve as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Reductive amination is a powerful and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines a carbonyl compound (in this case, 3-pentanone) and an amine (methylamine) with a reducing agent to form the corresponding amine.[1] The reaction proceeds through the initial formation of an imine intermediate, which is then selectively reduced to the amine.[1]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mild nature and its selectivity for reducing the protonated imine in the presence of the starting ketone.[1] This protocol outlines a direct reductive amination procedure that is generally high-yielding and avoids the common problem of over-alkylation often encountered with other alkylation methods.

Reaction Scheme

Caption: Reductive amination of 3-pentanone with methylamine.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52317-98-3 | [2] |

| Molecular Formula | C₆H₁₅N | [2] |

| Molecular Weight | 101.19 g/mol | [2] |

| Appearance | Expected to be a liquid | [3] |

| Purity (typical) | ≥97% |

Table 2: Reagents for Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 3-Pentanone | C₅H₁₀O | 86.13 | 10.0 | 1.0 |

| Methylamine hydrochloride | CH₅N·HCl | 67.52 | 12.0 | 1.2 |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - |

| Acetic Acid (optional) | C₂H₄O₂ | 60.05 | ~1.0 | ~0.1 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

-

3-Pentanone (1.0 eq)

-

Methylamine hydrochloride (1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-pentanone (1.0 eq) and 1,2-dichloroethane (DCE, to make a ~0.5 M solution).

-

Add methylamine hydrochloride (1.2 eq) to the solution.

-

If desired, a catalytic amount of acetic acid (~0.1 eq) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Expected Yield: Based on similar reductive amination reactions, a high yield is expected.[4]

Characterization

The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | s | 3H | N-CH ₃ |

| ~2.35 | p | 1H | CH -N |

| ~1.40 | m | 4H | -CH ₂-CH₃ |

| ~0.90 | t | 6H | -CH₂-CH ₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~60 | C H-N |

| ~34 | N-C H₃ |

| ~26 | -C H₂-CH₃ |

| ~10 | -CH₂-C H₃ |

Note: The above NMR data are predicted and should be confirmed by experimental analysis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reductive Amination

This diagram shows the relationship between the reactants, intermediate, and final product in the reductive amination process.

Caption: Key stages of the reductive amination reaction.

References

GC-MS analysis protocol for N-Methyl-3-pentanamine

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Methyl-3-pentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and relatively low volatility of secondary amines, a derivatization step is typically required to improve chromatographic peak shape and analytical sensitivity.[1][2] This protocol details sample preparation, a common derivatization method, recommended GC-MS instrument parameters, and data analysis procedures. The provided methodologies are intended to serve as a robust starting point for researchers, which can be further optimized for specific applications and sample matrices.

Introduction

This compound is a secondary aliphatic amine. The accurate and sensitive detection of such amines is crucial in various fields, including environmental monitoring, industrial chemical synthesis, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, the direct analysis of polar compounds like amines can be challenging due to poor peak shape and potential interactions with the GC column.[1] Derivatization, a process that chemically modifies the analyte to make it more amenable to GC analysis, is a common strategy to overcome these limitations.[1][4][5] This application note presents a detailed method for the analysis of this compound, incorporating a derivatization step to enhance its volatility and thermal stability.

Experimental Protocols

The overall workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and instrumental analysis.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, reaction mixtures). A generic liquid-liquid extraction (LLE) is described below, which is a common technique for isolating amines from aqueous solutions.

Materials:

-

Sample containing this compound

-

Internal Standard (IS) solution (e.g., N-ethyl-n-pentylamine at 10 µg/mL in methanol)

-

Sodium hydroxide (B78521) solution (1 M)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Glass centrifuge tubes (15 mL) with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Aliquoting: Transfer a precise volume (e.g., 1.0 mL) of the sample into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the internal standard solution to the sample.

-

Alkalinization: Add 1.0 mL of 1 M sodium hydroxide solution to the tube to deprotonate the amine, making it more soluble in organic solvents. Vortex for 30 seconds.

-

Extraction: Add 5.0 mL of dichloromethane to the tube. Cap tightly and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of approximately 200 µL.

Derivatization (Acylation)

Acylation is a widely used derivatization technique for primary and secondary amines, which improves their chromatographic properties.[1] In this protocol, heptafluorobutyric anhydride (B1165640) (HFBA) is used as the derivatizing agent.[2][6]

Materials:

-

Concentrated sample extract

-

Heptafluorobutyric anhydride (HFBA)

-

Ethyl acetate (B1210297), anhydrous

-

Heating block or oven

-

GC vials (2 mL) with PTFE-lined septa

Procedure:

-

Reagent Addition: To the 200 µL concentrated extract in a GC vial, add 100 µL of anhydrous ethyl acetate and 50 µL of HFBA.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Evaporation: Remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | A non-polar column such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[3][7] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[3][8] |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C[3] |

| Injection Mode | Splitless[3] |

| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[3][9] |

| Transfer Line Temp. | 280°C[3] |

| Ion Source Temp. | 230°C |

| Ionization Energy | 70 eV[3] |

| Acquisition Mode | Full Scan (m/z 40-500) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation and Analysis

Qualitative Analysis

Identification of the this compound derivative is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of the underivatized structural isomer, N-methyl-1-pentanamine, shows characteristic fragments that can offer clues to the fragmentation of this compound.[10][11] The derivatized compound will have a different and higher molecular weight and a distinct fragmentation pattern.

Quantitative Analysis

Quantitative analysis is performed using a calibration curve constructed from standards of known concentrations that have undergone the same extraction and derivatization procedures. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Table 1: Expected Quantitative Data for Derivatized this compound

| Parameter | Expected Value |

| Analyte Derivative | N-Heptafluorobutyryl-N-Methyl-3-pentanamine |

| Molecular Weight | 297.25 g/mol |

| Retention Time (RT) | To be determined experimentally (dependent on the specific GC system and conditions). |

| Quantification Ion (m/z) | To be determined from the mass spectrum of the derivatized standard. Likely fragments would result from alpha-cleavage adjacent to the nitrogen atom. |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard. |

| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL to pg/mL range.[12][13] |

| Limit of Quantification (LOQ) | To be determined experimentally, but expected to be in the low ng/mL range.[8] |

| Linear Range | To be determined experimentally (e.g., 1-500 ng/mL). |

| Recovery | To be determined experimentally, but typically expected to be in the range of 80-120%.[12] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Figure 1. GC-MS Analysis Workflow for this compound

Logical Relationship for Derivatization

Caption: Figure 2. Rationale for Derivatization of this compound

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. GC MS of underivatised amines - Chromatography Forum [chromforum.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Pentanamine, N-methyl- [webbook.nist.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

Application Note: 1H NMR Characterization of N-Methyl-3-pentanamine

Abstract

This document provides a detailed protocol for the characterization of N-Methyl-3-pentanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented to facilitate the structural elucidation and purity assessment of the compound. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a secondary amine with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Accurate structural confirmation and purity analysis are critical for its use in these contexts. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms. This application note outlines the predicted ¹H NMR spectrum of this compound and provides a standard operating procedure for its experimental verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures. The predicted data is summarized in the table below. The proton assignments correspond to the labeled structure in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H_a | ~ 0.9 | Triplet | ~ 7.5 | 6H |

| H_b | ~ 1.4 | Multiplet | ~ 7.5 | 4H |

| H_c | ~ 2.5 | Multiplet | ~ 6.5 | 1H |

| H_d | ~ 2.4 | Singlet | N/A | 3H |

| H_e (NH) | Variable (0.5 - 3.0) | Broad Singlet | N/A | 1H |

Note: The chemical shift of the N-H proton (He) can vary depending on the solvent, concentration, and temperature. The multiplicity may also be affected by the rate of proton exchange.

Experimental Protocol

This section details the procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Materials and Reagents:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes and tips

-

Vortex mixer

2. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-